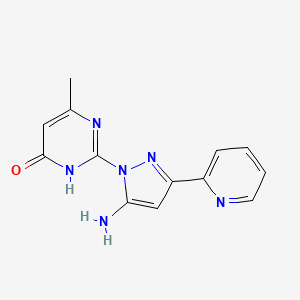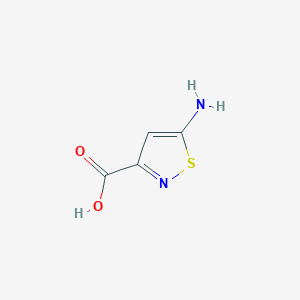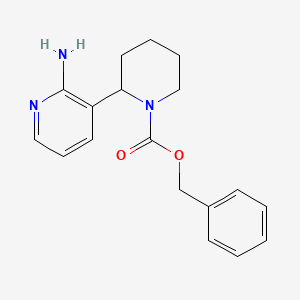
2-(1-(2,3-Dihydrobenzofuran-5-yl)-2,2,2-trifluoroethoxy)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-(2,3-Dihydrobenzofuran-5-yl)-2,2,2-trifluoroethoxy)acetic acid is a synthetic organic compound that features a benzofuran ring system
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-(2,3-Dihydrobenzofuran-5-yl)-2,2,2-trifluoroethoxy)acetic acid typically involves the following steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through cyclization reactions involving phenols and aldehydes.
Introduction of the Trifluoroethoxy Group: This step involves the reaction of the benzofuran derivative with trifluoroethanol under acidic or basic conditions to introduce the trifluoroethoxy group.
Acetic Acid Functionalization:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
2-(1-(2,3-Dihydrobenzofuran-5-yl)-2,2,2-trifluoroethoxy)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the benzofuran ring or other parts of the molecule.
Substitution: The trifluoroethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
科学的研究の応用
2-(1-(2,3-Dihydrobenzofuran-5-yl)-2,2,2-trifluoroethoxy)acetic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound can be used in the development of new materials with unique properties.
作用機序
The mechanism of action of 2-(1-(2,3-Dihydrobenzofuran-5-yl)-2,2,2-trifluoroethoxy)acetic acid involves its interaction with specific molecular targets. The trifluoroethoxy group can enhance the compound’s binding affinity to certain enzymes or receptors, while the benzofuran ring provides structural stability. The exact pathways involved depend on the specific application and target.
類似化合物との比較
Similar Compounds
2,3-Dihydrobenzofuran-5-acetic acid: This compound lacks the trifluoroethoxy group but shares the benzofuran ring system.
2-(2,3-Dihydrobenzofuran-5-yl)acetic acid: Similar structure but without the trifluoroethoxy group.
Uniqueness
The presence of the trifluoroethoxy group in 2-(1-(2,3-Dihydrobenzofuran-5-yl)-2,2,2-trifluoroethoxy)acetic acid distinguishes it from similar compounds. This group can significantly alter the compound’s chemical properties, such as its reactivity and binding affinity, making it unique for specific applications.
特性
分子式 |
C12H11F3O4 |
|---|---|
分子量 |
276.21 g/mol |
IUPAC名 |
2-[1-(2,3-dihydro-1-benzofuran-5-yl)-2,2,2-trifluoroethoxy]acetic acid |
InChI |
InChI=1S/C12H11F3O4/c13-12(14,15)11(19-6-10(16)17)8-1-2-9-7(5-8)3-4-18-9/h1-2,5,11H,3-4,6H2,(H,16,17) |
InChIキー |
CUDOSCQQYUVOOI-UHFFFAOYSA-N |
正規SMILES |
C1COC2=C1C=C(C=C2)C(C(F)(F)F)OCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![1-Cyclopropyl-2,3-dihydro-1H-pyrido[3,4-b][1,4]diazepin-4(5H)-one](/img/structure/B11797796.png)









